(S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE

Beschreibung

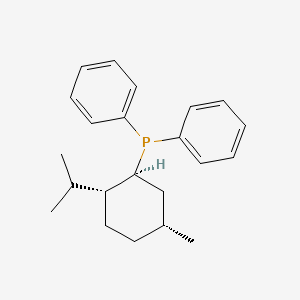

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYDOEXXFGNVRZ-COPCDDAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370366 | |

| Record name | [(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43077-29-8 | |

| Record name | [(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Characterization of S + Neomenthyldiphenylphosphine

Established Synthetic Routes for (S)-(+)-Neomenthyldiphenylphosphine

The synthesis of this compound typically involves the reaction of a neomenthyl-derived precursor with a diphenylphosphine (B32561) source. One of the earliest and most widely cited methods was reported by Morrison and Masler. acs.org This established route utilizes the reaction of neomenthyllithium, generated in situ from neomenthyl chloride and lithium metal, with chlorodiphenylphosphine (B86185). The reaction proceeds via a nucleophilic substitution at the phosphorus center, yielding the desired chiral phosphine (B1218219).

Another common approach involves the use of Grignard reagents. Neomenthylmagnesium chloride, prepared from neomenthyl chloride and magnesium turnings, can be reacted with chlorodiphenylphosphine to afford (S)-(+)-NMDPP. Variations of these fundamental approaches have been developed to optimize yield and purity, often involving careful control of reaction temperature and stoichiometry.

Scalable and Reproducible Preparation Protocols for this compound

For practical applications in catalysis, the development of scalable and reproducible synthetic protocols for (S)-(+)-NMDPP is crucial. While the foundational methods are effective on a laboratory scale, transitioning to larger quantities requires careful consideration of factors such as heat transfer, reagent addition rates, and product isolation.

A key aspect of ensuring reproducibility is the quality of the starting materials, particularly the neomenthyl halide. The presence of isomeric impurities, such as menthyl halides, can lead to the formation of diastereomeric phosphines, complicating purification and potentially impacting catalytic performance. Therefore, the use of highly pure neomenthyl precursors is paramount.

For large-scale synthesis, modifications to the original procedures may include the use of alternative solvents to facilitate easier workup and product isolation. Furthermore, techniques such as fractional distillation or crystallization are often employed to purify the final product to the high degree required for catalytic applications.

Synthesis and Characterization of this compound-Metal Complexes

The utility of (S)-(+)-NMDPP lies in its ability to act as a chiral ligand in transition metal complexes, which are the active species in many asymmetric catalytic reactions.

Coordination Chemistry of this compound with Transition Metals

This compound readily coordinates to a wide range of transition metals, including but not limited to, palladium, rhodium, iridium, nickel, and cobalt. researchgate.netlibretexts.orgtcd.ie The coordination typically occurs through the lone pair of electrons on the phosphorus atom, forming a coordinate covalent bond with the metal center. libretexts.org The steric bulk of the neomenthyl group and the electronic properties of the diphenylphosphino moiety play a crucial role in determining the geometry and reactivity of the resulting metal complexes. researchgate.net

The coordination number and geometry of the metal center are influenced by the metal itself, its oxidation state, and the other ligands present in the coordination sphere. libretexts.org For instance, with palladium(II), square planar complexes are commonly observed, while with rhodium(I), both square planar and tetrahedral geometries are possible. The chiral environment created by the neomenthyl group around the metal center is the key to inducing enantioselectivity in catalytic transformations.

Spectroscopic Characterization Techniques for Metal-Ligand Adducts

A suite of spectroscopic techniques is employed to characterize (S)-(+)-NMDPP-metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly informative, as the coordination of the phosphine to a metal center results in a significant change in the chemical shift of the phosphorus nucleus compared to the free ligand. ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the neomenthyl group and the phenyl rings, and can reveal the diastereotopic nature of protons or carbons due to the chiral environment.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational frequencies of the ligand and other functional groups within the complex. Changes in the vibrational modes of the phosphine upon coordination can provide evidence of metal-ligand bond formation.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition.

X-ray Crystallographic Analysis of this compound Complexes

The crystal structures of several (S)-(+)-NMDPP complexes with metals such as cobalt have been reported, revealing distorted tetrahedral geometries. researchgate.net These structural data are invaluable for understanding the steric and electronic interactions that govern the catalytic activity and enantioselectivity of these complexes.

Analytical Techniques for Enantiomeric Purity and Absolute Configuration Determination

Ensuring the high enantiomeric purity of this compound is essential for its successful application in asymmetric catalysis.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for determining the enantiomeric purity of chiral compounds. mdpi.comnih.govnih.gov By using a chiral stationary phase, the enantiomers of a racemic mixture can be separated and quantified, allowing for the determination of the enantiomeric excess (ee) of the desired (S)-enantiomer. mdpi.comnih.gov

Polarimetry: Optical rotation is a classical method for characterizing chiral compounds. The specific rotation of a sample of (S)-(+)-NMDPP is measured using a polarimeter and compared to the known value for the enantiomerically pure compound. While useful for a quick assessment of chirality, it is less accurate for determining high enantiomeric purities compared to chiral HPLC.

NMR Spectroscopy with Chiral Shift Reagents: The use of chiral shift reagents in NMR spectroscopy can be employed to determine enantiomeric purity. frontiersin.org These reagents form diastereomeric complexes with the enantiomers of the chiral phosphine, leading to separate signals in the NMR spectrum that can be integrated to determine the enantiomeric ratio. frontiersin.orguni-regensburg.de

X-ray Crystallography: As mentioned previously, X-ray crystallography can be used to determine the absolute configuration of a chiral molecule. nih.govwikipedia.orgresearchgate.netlibretexts.org By analyzing the diffraction pattern, the absolute spatial arrangement of the atoms can be established, confirming the (S)-configuration of the neomenthyl group. nih.govwikipedia.orgresearchgate.net

Ligand Design Principles and Stereochemical Control in S + Neomenthyldiphenylphosphine Systems

Intrinsic Chirality and its Role in Asymmetric Induction

The chirality of (S)-(+)-NMDPP originates from the neomenthyl backbone, which is derived from the naturally occurring and optically pure (-)-menthol. pharm.or.jp This framework possesses multiple stereogenic centers, imparting a fixed, well-defined conformational preference. When coordinated to a transition metal, the bulky and conformationally rigid neomenthyl group creates a chiral pocket around the metal center.

This pre-organized chiral environment is the cornerstone of asymmetric induction. wikipedia.org During a catalytic cycle, the substrate molecule is directed to approach the metal center in a specific orientation to minimize steric clashes with the ligand's chiral scaffold. This preferential binding and subsequent reaction pathway favors the formation of one enantiomer of the product over the other, leading to an enantiomeric excess (ee). The first significant successes in asymmetric hydrogenation utilized chiral monophosphines like NMDPP, which demonstrated the viability of transferring chirality from a ligand to a prochiral substrate, achieving up to 61% ee in certain hydrogenations. pharm.or.jp

Stereoelectronic Factors Governing Ligand Performance

The performance of any phosphine (B1218219) ligand in catalysis is dictated by a combination of its steric and electronic properties, often referred to as stereoelectronic factors. libretexts.org These parameters are critical in determining the stability, activity, and selectivity of the resulting metal complex.

Electronic Properties: The electronic nature of a phosphine ligand is described by the Tolman electronic parameter (TEP) . chemrxiv.orgacs.org This parameter is determined experimentally by measuring the frequency of the A1 symmetric C-O stretching vibration of a nickel-carbonyl complex, [L-Ni(CO)₃]. chemrxiv.orgacs.org Ligands that are strong electron donors increase the electron density on the metal. This enhanced electron density leads to stronger π-backbonding from the metal to the carbonyl ligands, which weakens the C-O bond and results in a lower stretching frequency (lower TEP value). libretexts.orgchemrxiv.org Conversely, electron-withdrawing ligands result in higher TEP values. vanderbilt.edu Phosphines like NMDPP, with their combination of alkyl (neomenthyl) and aryl (phenyl) substituents, are generally considered to be reasonably strong σ-donors, influencing the reactivity of the metal center.

The synergy between the steric bulk and the electronic-donating capacity of (S)-(+)-NMDPP is what defines its performance. The steric profile dictates the spatial arrangement of the substrate, while the electronic properties modulate the reactivity of the catalytic center.

Structure-Activity Relationships in (S)-(+)-Neomenthyldiphenylphosphine-Derived Catalysts

Structure-activity relationships (SAR) are fundamental to understanding and optimizing catalytic systems. nih.gov In the context of (S)-(+)-NMDPP, SAR studies investigate how the structure of the substrate interacts with the chiral catalyst to influence reaction outcomes, particularly enantioselectivity. chemrxiv.orgmdpi.com

Early work in asymmetric hydrogenation provided key insights into the SAR of NMDPP-based catalysts. The enantiomeric excess achieved in the hydrogenation of unsaturated compounds was found to be highly dependent on the structure of the substrate. For instance, rhodium complexes of NMDPP showed moderate to good enantioselectivity in the hydrogenation of certain acrylic acid derivatives.

The table below presents illustrative data from early studies in the rhodium-catalyzed asymmetric hydrogenation of substituted acrylic acids using (S)-(+)-NMDPP as the ligand. This demonstrates the relationship between the substrate's structure and the resulting enantioselectivity.

| Substrate | Product | Enantiomeric Excess (ee) | Configuration |

|---|---|---|---|

| (Z)-α-phenylacrylic acid | (S)-2-phenylpropanoic acid | 28% | S |

| (Z)-α-acetamidoacrylic acid | (R)-N-acetylalanine | 52% | R |

| (Z)-α-acetamidocinnamic acid | (R)-N-acetylphenylalanine | 61% | R |

This data is representative of early findings in the field and serves to illustrate the concept of structure-activity relationships. Enantioselectivities are dependent on specific reaction conditions.

These results highlight that the catalyst's effectiveness is not universal but is instead tuned to specific substrate features. The variations in enantiomeric excess suggest that the "fit" between the substrate and the chiral environment created by the NMDPP ligand is crucial for effective stereochemical communication.

Comparative Studies with Other Chiral Monodentate and Bidentate Phosphine Ligands

The development of asymmetric catalysis has been marked by the evolution of a vast library of chiral ligands. Comparing (S)-(+)-NMDPP to other classes of phosphine ligands provides context for its utility and limitations.

Comparison with Other Monodentate Ligands: Monodentate phosphine ligands were the first to be explored in asymmetric catalysis. pharm.or.jp Ligands like PAMP (phenyl-o-anisylmethylphosphine) and CAMP (cyclohexyl-o-anisylmethylphosphine) were developed around the same time as NMDPP and, in some cases, provided higher enantioselectivities. pharm.or.jp The key distinction lies in the source and nature of the chirality. NMDPP's chirality is derived from a chiral hydrocarbon backbone, whereas PAMP and CAMP feature a stereogenic phosphorus atom. This fundamental structural difference can lead to different substrate preferences and efficiencies in catalytic reactions. While monodentate ligands can be highly effective, they sometimes lead to less stable catalytic species or lower enantioselectivities compared to bidentate counterparts because a second coordination site on the ligand is not available to enforce a more rigid geometry. pharm.or.jpmdpi.com

Comparison with Bidentate Phosphine Ligands: The introduction of C₂-symmetric chelating diphosphines, such as DIOP and later BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), represented a major breakthrough, often yielding significantly higher enantioselectivities and becoming the ligands of choice for many industrial applications. pharm.or.jpwikipedia.org

The table below offers a conceptual comparison of the general features of (S)-(+)-NMDPP (as a representative monodentate ligand) and a typical bidentate ligand like BINAP.

| Feature | This compound (Monodentate) | BINAP (Bidentate) |

|---|---|---|

| Coordination Mode | Binds to the metal at a single phosphorus atom. | Chelates to the metal via two phosphorus atoms, forming a stable ring. wikipedia.org |

| Structural Rigidity | Offers greater flexibility in the coordination sphere. | Forms a rigid, well-defined chiral environment due to the chelate ring. wikipedia.org |

| Catalyst Stability | Can lead to less stable complexes, potentially requiring a higher ligand-to-metal ratio. | Generally forms more stable and robust catalysts. |

| Enantioselectivity | Historically provided moderate to good enantioselectivities (e.g., up to 61% ee). pharm.or.jp | Often achieves excellent to near-perfect enantioselectivities (>99% ee) in many reactions. nih.gov |

| Chirality Source | Central chirality from the neomenthyl group. pharm.or.jp | Axial chirality (atropisomerism) due to restricted rotation. wikipedia.org |

The primary advantage of bidentate ligands like BINAP is the chelate effect, which leads to more stable and well-defined catalytic species. The rigid C₂-symmetric framework often results in superior enantiocontrol across a broader range of substrates. wikipedia.orgnih.gov However, the flexibility of monodentate ligands can be advantageous in certain catalytic cycles that may require temporary ligand dissociation. pharm.or.jp Despite the prevalence of bidentate ligands, chiral monophosphines like (S)-(+)-NMDPP remain important, particularly in academic studies to probe catalytic mechanisms and as foundational structures for the development of new ligand classes. nih.govacs.org

Catalytic Applications of S + Neomenthyldiphenylphosphine in Asymmetric Synthesis

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds from prochiral olefins. The choice of the chiral ligand is paramount in achieving high enantioselectivity. The application of (S)-(+)-Neomenthyldiphenylphosphine in this area has been investigated with various transition metals.

Cobalt-Catalyzed Enantioselective Hydrogenation of Unsaturated Substrates

Cobalt, as an earth-abundant and less expensive metal, has gained increasing attention as a catalyst in asymmetric hydrogenation. The use of chiral phosphine (B1218219) ligands is crucial for steering the enantioselectivity of these reactions.

Currently, there is a lack of specific published research data on the application of this compound as a ligand in the cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids. While this class of reaction is of significant interest for the production of valuable chiral building blocks, studies have predominantly focused on other chiral phosphine ligands.

The enantioselective hydrogenation of α-acetamidocinnamate derivatives is a benchmark reaction for the evaluation of chiral catalysts, as the products are precursors to chiral α-amino acids. In the context of using this compound, a study on the enantioselective hydrogenation of methyl α-acetamidocinnamate has been reported. The reaction was catalyzed by a monophosphine cobalt(II) complex generated in situ.

The investigation revealed that the optical yield of the product, (+)-(S)-N-acetylphenylalanine methyl ester, was influenced by factors such as the phosphine-to-metal ratio and the hydrogen pressure. Under optimized conditions, a maximal optical yield of 40% enantiomeric excess (ee) was achieved. wiley-vch.de

| Substrate | Catalyst System | Product | Max. Enantiomeric Excess (ee) |

| Methyl α-acetamidocinnamate | Co(II) / (+)-(1S,2S,5R)-Neomenthyldiphenylphosphine | (+)-(S)-N-acetylphenylalanine methyl ester | 40% |

Rhodium-Catalyzed Asymmetric Hydrogenation and Dehydrogenation Processes

Rhodium complexes are highly effective catalysts for asymmetric hydrogenation, and a vast number of chiral phosphine ligands have been developed for this purpose. However, based on available scientific literature, there is no specific and detailed research data on the successful application of this compound in rhodium-catalyzed asymmetric hydrogenation or dehydrogenation processes for the substrates outlined in this article.

Other Transition Metal-Mediated Asymmetric Hydrogenations

The exploration of other transition metals for asymmetric hydrogenation is an active area of research. Nevertheless, a comprehensive search of scientific databases does not yield specific examples of this compound being employed as a ligand in asymmetric hydrogenation reactions mediated by transition metals other than cobalt and rhodium for the specified substrate classes.

Asymmetric Reductive Coupling Reactions

Asymmetric reductive coupling reactions represent a powerful strategy for the formation of carbon-carbon bonds with concomitant control of stereochemistry. These reactions are valuable for the synthesis of complex chiral molecules. Despite the potential of chiral phosphine ligands in this field, there is currently no published research detailing the use of this compound as a ligand in asymmetric reductive coupling reactions.

Mechanistic Investigations of S + Neomenthyldiphenylphosphine Catalyzed Reactions

Elucidation of Catalytic Cycles and Intermediates

The catalytic cycles of reactions employing (S)-(+)-Neomenthyldiphenylphosphine, particularly in palladium- and nickel-catalyzed processes, are believed to follow generally accepted pathways for cross-coupling and addition reactions. However, the specific nature of the intermediates and the influence of the bulky and chiral neomenthyl group introduce unique features.

In palladium-catalyzed asymmetric allylic alkylation (AAA) , a well-established reaction manifold involves the initial coordination of the Pd(0)-phosphine complex to the allylic substrate. This is followed by oxidative addition to form a π-allyl palladium(II) intermediate. The stereochemistry of this intermediate is significantly influenced by the chiral ligand. Subsequent nucleophilic attack on the π-allyl moiety and reductive elimination regenerate the Pd(0) catalyst and yield the chiral product. While the general steps are understood, the precise geometry of the diastereomeric π-allyl palladium intermediates formed with this compound and their relative stabilities are key areas of investigation. Spectroscopic techniques and computational modeling are often employed to characterize these transient species.

For nickel-catalyzed hydrocyanation , the catalytic cycle is thought to commence with the oxidative addition of a cyanide source, such as HCN or a cyanide donor, to a Ni(0)-phosphine complex to generate a hydrido-nickel(II)-cyanide species. mdpi.com The alkene substrate then coordinates to this intermediate, followed by migratory insertion of the alkene into the Ni-H bond. This insertion can proceed in two ways, leading to either a linear or a branched alkyl-nickel intermediate. The regioselectivity is a critical aspect governed by the steric and electronic properties of the phosphine (B1218219) ligand. Finally, reductive elimination of the nitrile product regenerates the Ni(0) catalyst. The this compound ligand, with its bulky neomenthyl group, is expected to play a crucial role in directing the regioselectivity and influencing the rate of the reductive elimination step.

Role of Ligand-Metal Interactions in Enantioselectivity and Reactivity

The enantioselectivity observed in reactions catalyzed by this compound-metal complexes is a direct consequence of the chiral environment created by the ligand around the metal center. The interaction between the phosphine and the metal dictates the spatial arrangement of the substrates in the transition state of the enantioselectivity-determining step.

The steric bulk of the neomenthyl group is a primary factor in controlling enantioselectivity. This bulky substituent creates a chiral pocket around the metal, which preferentially accommodates one enantiomeric transition state over the other due to minimized steric repulsions. This steric hindrance can also influence the reactivity of the catalyst, with a potential trade-off between selectivity and reaction rate.

Electronic effects of the diphenylphosphino group also play a role. The electron-donating nature of the phosphine influences the electron density at the metal center, which in turn affects the rates of oxidative addition and reductive elimination. The interplay between these steric and electronic factors is crucial for achieving high enantioselectivity and catalytic activity.

Computational studies, such as Density Functional Theory (DFT) calculations, have become invaluable tools for probing these ligand-metal interactions. These studies can model the transition state geometries and energies of the competing diastereomeric pathways, providing a theoretical basis for the observed enantioselectivity.

Influence of Reaction Parameters on Mechanistic Pathways

The mechanistic pathway of a reaction catalyzed by this compound can be significantly influenced by various reaction parameters. The careful optimization of these parameters is often necessary to achieve high yields and enantioselectivities.

| Parameter | Influence on Mechanistic Pathways |

| Temperature | Can affect the relative rates of competing reaction pathways. Lower temperatures often favor the more ordered transition state, leading to higher enantioselectivity. However, this may come at the cost of a slower reaction rate. |

| Solvent | The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states. It can also affect the solubility of the catalyst and substrates, thereby impacting reaction kinetics. |

| Concentration | The concentration of the catalyst, substrates, and any additives can affect the reaction order and potentially alter the rate-determining step. In some cases, catalyst aggregation at high concentrations can lead to changes in activity and selectivity. |

| Additives/Co-catalysts | Bases in Suzuki-Miyaura coupling or Lewis acids in some hydrocyanation reactions can play a crucial role in the catalytic cycle. The nature and amount of these additives can alter the active catalyst species and influence the overall mechanism. |

Understanding how these parameters affect the underlying mechanistic steps allows for the rational optimization of reaction conditions to favor the desired product outcome.

Kinetic Studies and Rate-Determining Steps in Asymmetric Catalysis

Kinetic studies are fundamental to elucidating the mechanism of a catalytic reaction and identifying the rate-determining step (RDS). By systematically varying the concentrations of reactants and catalyst and monitoring the reaction rate, a rate law can be determined. This rate law provides valuable information about which species are involved in the rate-determining transition state.

For many cross-coupling reactions catalyzed by phosphine-metal complexes, the oxidative addition or reductive elimination step is often found to be rate-determining. For instance, in Suzuki-Miyaura couplings, the rate can be dependent on the concentrations of the aryl halide and the catalyst, suggesting that oxidative addition is the RDS.

Detailed kinetic analysis, often in combination with in-situ spectroscopic monitoring and computational modeling, is essential for a comprehensive understanding of the factors that control both the rate and the stereochemical outcome of reactions catalyzed by this compound.

Computational and Theoretical Studies on S + Neomenthyldiphenylphosphine Complexes

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

DFT calculations are a cornerstone of modern computational chemistry, enabling detailed investigation of reaction mechanisms at the electronic level. nih.govq-chem.comnih.gov For a catalytic cycle involving a (S)-(+)-Neomenthyldiphenylphosphine complex, DFT could be used to calculate the energies of reactants, products, intermediates, and transition states. This allows for the mapping of the entire reaction energy profile, identifying the rate-determining step and clarifying how the ligand influences the reaction pathway. rsc.orgnih.gov Although specific DFT studies on this ligand are not readily found, the general methodology is well-established for other phosphine-catalyzed reactions, such as those involving rhodium or palladium. nih.govrsc.orgresearchgate.net

Modeling of Transition State Structures and Stereochemical Outcomes

The stereoselectivity of a chiral catalyst is determined at the transition state of the stereodetermining step. Computational modeling is an invaluable tool for visualizing and analyzing the three-dimensional structure of these fleeting transition states. mit.edu For a catalyst incorporating this compound, modeling would reveal the non-covalent interactions between the chiral ligand, the metal center, and the substrates. These interactions dictate which of the possible stereoisomeric transition states is lower in energy, thereby explaining the observed enantioselectivity of the product. While general techniques for finding and analyzing transition states are well-developed, specific models for this compound-catalyzed reactions are not present in the surveyed literature.

Prediction of Catalytic Efficiencies and Selectivities through Computational Methods

Modern computational chemistry, increasingly augmented by machine learning, aims to predict the performance of catalysts before they are synthesized in the lab. biorxiv.orgnih.govnih.gov By developing quantitative structure-activity relationships (QSAR) or more advanced predictive models, researchers can screen virtual libraries of ligands to identify candidates with optimal efficiency (turnover number) and selectivity. frontiersin.orgnih.gov Such models are typically built upon data from DFT calculations, correlating computed properties of the catalyst-substrate complex with experimentally observed outcomes. Applying this approach to this compound and its derivatives could accelerate the discovery of improved catalysts for specific applications. However, dedicated predictive studies for this particular ligand system have not been prominently reported.

Future Perspectives and Emerging Research Areas in S + Neomenthyldiphenylphosphine Chemistry

Development of Novel (S)-(+)-Neomenthyldiphenylphosphine Analogues and Derivatives

The core structure of this compound provides a robust chiral scaffold, but the quest for improved reactivity, selectivity, and substrate scope necessitates the development of new analogues and derivatives. Current research efforts are focused on several key modification strategies:

Electronic and Steric Tuning of the Diphenylphosphino Group: Modifications to the aryl substituents on the phosphorus atom can significantly impact the ligand's electronic and steric properties. The introduction of electron-donating or electron-withdrawing groups can fine-tune the nucleophilicity and Lewis basicity of the phosphorus center, thereby influencing the activity of the resulting metal complexes.

Modification of the Neomenthyl Backbone: Alterations to the neomenthyl group, while less common, offer another avenue for creating structural diversity. These changes could involve the introduction of additional functional groups or the synthesis of diastereomeric variants to explore alternative conformational preferences.

Synthesis of Bidentate and Multidentate Ligands: A significant area of interest is the incorporation of the (S)-(+)-neomenthyldiphenylphosphino moiety into larger, multidentate ligand frameworks. The development of unsymmetric 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) derivatives, for instance, allows for more precise control over the metal center's coordination environment by judiciously selecting substituents with specific electronic and steric profiles on each phosphorus atom. springernature.com

| Modification Strategy | Rationale | Potential Impact |

| Aryl Group Substitution | Fine-tune electronic and steric properties of the phosphorus atom. | Enhanced catalytic activity and selectivity. |

| Neomenthyl Backbone Alteration | Introduce new functionalities or diastereomers. | Access to novel reactivity and stereochemical outcomes. |

| Incorporation into Multidentate Ligands | Create more rigid and defined coordination spheres. | Improved stability and enantioselectivity of catalysts. |

Expansion of Catalytic Scope to Underexplored Substrates and Reaction Classes

While this compound has demonstrated efficacy in a range of catalytic transformations, there remains significant potential to expand its application to new and challenging substrate classes and reaction types.

Current research is pushing the boundaries of its catalytic utility in areas such as:

Asymmetric C-C Bond Forming Reactions: Beyond established applications, researchers are exploring its use in novel carbon-carbon bond-forming reactions. This includes the development of phosphine-catalyzed isomerization of α-succinimide-substituted allenoates followed by a cascade γ′-addition with aryl imines to synthesize 3,4-disubstituted maleimides. nih.gov

Cross-Coupling Reactions: The development of new palladium and nickel complexes bearing this compound and its derivatives is aimed at tackling challenging cross-coupling reactions involving previously unreactive or sensitive substrates.

Asymmetric Hydrogenation and Transfer Hydrogenation: While effective for certain substrates, efforts are underway to apply this compound-based catalysts to a broader range of prochiral ketones, imines, and olefins, particularly those that have been historically difficult to reduce with high enantioselectivity.

Integration of this compound Catalysts in Flow Chemistry and Scalable Processes

The transition from laboratory-scale batch reactions to more efficient and scalable continuous flow processes is a major trend in modern chemistry. d-nb.infonih.gov The integration of this compound and its derivatives into these systems is a key area of future research.

Key aspects of this integration include:

Development of Homogeneous Flow Systems: Designing flow reactors that can accommodate homogeneous catalysts based on this compound is a primary focus. This involves optimizing reaction parameters such as temperature, pressure, and residence time to maximize conversion and selectivity. youtube.com

Immobilization of Catalysts: To facilitate catalyst recovery and reuse, a critical aspect of sustainable chemistry, researchers are developing methods to immobilize this compound-metal complexes on solid supports. These supports can be packed into columns for use in continuous flow reactors.

Scalable Synthesis Protocols: A scalable and reproducible protocol for the preparation of (-)-neomenthyldiphenylphosphine has been developed, which is a crucial step for its wider application in large-scale industrial processes. mit.edu This enables the translation of methodologies from millimole to decimole scales and beyond. mit.edu

| Flow Chemistry Approach | Advantages | Challenges |

| Homogeneous Flow | Enhanced heat and mass transfer, precise control over reaction conditions. | Catalyst separation and recycling. |

| Immobilized Catalysts | Simplified product purification, catalyst reuse. | Potential for leaching, reduced activity compared to homogeneous counterparts. |

| Scalable Synthesis | Enables large-scale production for industrial applications. | Ensuring consistent quality and purity at larger scales. |

Exploration of Sustainable and Environmentally Benign Catalytic Systems

The principles of green chemistry are increasingly influencing the design of new catalytic processes. nih.govyoutube.com Research involving this compound is aligning with these principles through several key strategies.

These sustainable approaches include:

Use of Greener Solvents: Efforts are being made to replace traditional volatile organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids.

Atom Economy: Researchers are focusing on developing reactions that maximize the incorporation of all atoms from the starting materials into the final product, a key principle of atom economy. This involves designing catalytic cycles that minimize the formation of byproducts.

The future of this compound chemistry is bright, with ongoing research poised to unlock new catalytic capabilities, enhance its practicality for large-scale applications, and align its use with the growing demand for sustainable chemical synthesis.

Q & A

What unresolved mechanistic questions exist regarding its role in enantioselective catalysis?

- Methodological Answer : Key gaps include:

- The ligand’s role in stabilizing transient metal-hydride intermediates.

- How solvent polarity affects enantioselectivity in protic vs. aprotic media.

- Whether non-covalent interactions (e.g., CH-π) between substrate and ligand enhance stereocontrol.

Address these via in situ IR spectroscopy, kinetic isotope effects (KIE), and molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.